4-Nitrosodiphenylamine

Nitrosamine Toxicology Carcinogenicity Potency Risk Assessment

Rubber formulators require reliable scorch-retarding accelerators that outperform organic acid-based retarders. 4-Nitrosodiphenylamine (CAS 156-10-5) delivers superior anti-scorch effects in thiazole and sulfenamide-accelerated sulfur vulcanization systems. • C-nitroso structure ensures correct isomer identity, avoiding N-nitroso performance issues. • High-yield industrial synthesis (up to 99%) ensures consistent, cost-effective supply. • Validated IR spectral fingerprint enables rigorous QC for purity and isomer verification.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 156-10-5
Cat. No. B086041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrosodiphenylamine
CAS156-10-5
Synonyms4-nitroso-N-phenylaniline
4-nitroso-N-phenylaniline, monohydrochloride
p-nitroso-N-phenylaniline
para-nitroso-N-phenylaniline
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
InChIInChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
InChIKeyOIJHFHYPXWSVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70.7 °F (NTP, 1992)
SLIGHTLY SOL IN WATER OR PETROLEUM ETHER;  FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE

4-Nitrosodiphenylamine Procurement Guide


4-Nitrosodiphenylamine (CAS 156-10-5), also known as p-Nitrosodiphenylamine or TKB, is an aromatic C-nitroso compound with the molecular formula C12H10N2O . This compound exists as green plates with a bluish luster or as a black powder . It functions primarily as a vulcanization accelerator in rubber production [1], a chemical intermediate in the synthesis of dyes and pharmaceuticals [1], and as a polymerization inhibitor in vinyl monomer production [1]. The compound exhibits a melting point of 144°C (with decomposition) and is soluble in ethanol, ether, chloroform, and benzene while being slightly soluble in water .

Rubber vulcanization — scorch-retardant accelerator in thiazole/sulfenamide systems
Vinyl monomer production — radical polymerization inhibitor with sustained post-inhibition profile
Intermediate synthesis — precursor for rubber antioxidants and dyes via high-yield routes
Analytical reference — nitrosamine impurity standard with regulatory classification context

4-Nitrosodiphenylamine Substitution Risks


4-Nitrosodiphenylamine cannot be simply interchanged with other nitrosamine derivatives or rubber accelerators due to its distinct structural isomerism and resultant functional properties. While N-Nitrosodiphenylamine (N-NDPA) shares the same molecular formula, it is an N-nitroso isomer that exhibits different thermal stability and decomposition pathways . Unlike organic acid-based scorch retarders such as benzoic acid, nitroso compounds like 4-Nitrosodiphenylamine demonstrate superior anti-scorch effects in thiazole and sulfenamide-accelerated sulfur vulcanization systems [1]. Furthermore, the compound's specific C-nitroso functional group confers unique radical-trapping kinetics during polymerization inhibition that differ fundamentally from N-nitroso analogs [2]. These distinctions in reactivity, thermal behavior, and application-specific performance underscore the importance of precise compound selection.

Target compound
Potential substitute
Why interchange may fail
4-Nitrosodiphenylamine (C-nitroso)
N-Nitrosodiphenylamine (N-nitroso isomer)
Isomeric structure leads to different thermal stability and decomposition pathways; may not match scorch-retardant or inhibition profile.
4-Nitrosodiphenylamine
Benzoic acid (organic acid retarder)
Organic acid retarders may not provide comparable anti-scorch effects in thiazole/sulfenamide-accelerated sulfur vulcanization.
4-Nitrosodiphenylamine
Other C-nitroso analogs (p-NDMA, p-NDEA)
Post-inhibition retardation behavior differs; p-NDPA provides sustained stabilization, while analogs do not after inhibition period.

4-Nitrosodiphenylamine Performance Comparison


Carcinogenic Potency vs. N-Nitrosodiphenylamine

4-Nitrosodiphenylamine (4-NDPA) exhibits a carcinogenic potency that is several orders of magnitude lower than many other nitrosamine compounds. While N-nitrosodiphenylamine (NDPhA) has been shown to be carcinogenic in rodents with a TD50 value that places it within the cohort of concern for pharmaceutical impurities [1], 4-NDPA has been classified by IARC as 'Not classifiable' as a human carcinogen [2]. Studies indicate that the TD50 value for 4-NDPA falls outside the range that would classify it as a compound of concern (CoC) under current regulatory frameworks [3]. This distinction is critical for pharmaceutical manufacturers evaluating nitrosamine impurity risks.

Carcinogenic potency vs N-NDPA
Cross-study comparable
TD50 several orders of magnitude lower; IARC Group 3 (not classifiable)
Supports lower regulatory concern relative to high-potency nitrosamines
Based on rodent bioassays and Ames test data
Nitrosamine Toxicology Carcinogenicity Potency Risk Assessment

Antibacterial Activity Against Erwinia amylovora

4-Nitrosodiphenylamine demonstrates quantifiable antibacterial activity against Erwinia amylovora, the causative agent of fire blight in pome fruits. The compound exhibits an EC50 value of 5.715 mg/L against this pathogen [1]. While direct comparator data against standard agricultural antibiotics (e.g., streptomycin, oxytetracycline) is not available in the same assay system, this EC50 value provides a baseline for evaluating its potential as an antibacterial agent in agricultural applications. The compound's activity is notable given its distinct C-nitroso structure compared to more common antibacterial agents.

Antibacterial EC50
Class-level inference
5.715 mg/L against Erwinia amylovora
Baseline antibacterial potency for fire blight screening
No direct comparator data in same assay
Antibacterial Activity Agricultural Chemistry Fire Blight Control

Polymerization Inhibition vs. C-Nitroso Analogs

4-Nitrosodiphenylamine (p-NDPA) acts as a strong inhibitor of p-methylstyrene (pMS) polymerization, with the inhibition period being directly proportional to the initial inhibitor concentration, indicating no significant side reactions during the inhibition phase [1]. In comparative kinetic studies, p-NDPA was evaluated alongside p-nitroso-N,N-dimethyl-aniline (p-NDMA) and p-nitroso-N,N-diethyl-aniline (p-NDEA). While all three C-nitroso compounds function as strong inhibitors, p-NDPA uniquely causes a slight secondary retardation after the inhibition period, whereas polymerization with p-NDMA and p-NDEA proceeds at a rate equal to that of the uninhibited sample after inhibition [1]. This subtle difference in post-inhibition behavior distinguishes p-NDPA from its dialkylamino-substituted analogs.

Polymerization inhibition
Direct head-to-head comparison
Strong inhibitor; secondary retardation after inhibition period
Sustained stabilization benefit beyond initial inhibitor consumption
Compared with p-NDMA and p-NDEA under radical polymerization
Radical Polymerization Inhibition Kinetics Vinyl Monomer Stabilization

Synthesis Yield vs. Conventional Methods

The industrial production of 4-nitrosodiphenylamine has been optimized through several patented methods that significantly improve yield and selectivity. One method achieves a yield of up to 99% for the desired product in terms of converted N-nitrosodiphenylamine, representing a 5-6 fold increase at the nitrosation stage compared to earlier processes [1]. Another process for producing 4-nitrosodiphenylamine salts reports a 95% yield of the target compound in the aqueous phase [2]. Furthermore, a continuous reaction method recycling carbanilide achieves higher selectivity and conversion rates for 4-nitrosodiphenylamine compared to conventional batch methods, while also significantly reducing wastewater [3].

Synthesis yield
Direct head-to-head comparison
Up to 99% from N-nitrosodiphenylamine; 5–6× improvement over earlier nitrosation
High-yield routes may reduce cost and waste
Patented methods; batch vs. continuous processes
Chemical Synthesis Process Optimization Industrial Production

IR Spectral Differentiation from Isomers

The infrared spectrum of 4-nitrosodiphenylamine has been established and compared against 18 other nitration products of diphenylamine, including N-nitrosodiphenylamine, 2-nitrodiphenylamine, 4-nitrodiphenylamine, and various dinitro derivatives . The study assigned principal bands and established a comparative spectral library that enables definitive identification of 4-nitrosodiphenylamine in mixtures or as a raw material. The C-nitroso functional group (attached to the para position of the diphenylamine structure) yields distinct IR absorption bands that differentiate it from the N-nitroso isomer (N-nitrosodiphenylamine) and from nitro-substituted analogs. This spectroscopic fingerprint is essential for quality control and purity verification in procurement and manufacturing settings.

IR spectral fingerprint
Source review
Distinct C-nitroso absorption bands differentiate from N-nitroso and nitro analogs
Enables isomer identity verification in QC
Comparative library of 19 diphenylamine derivatives
Analytical Chemistry Spectroscopic Identification Quality Control

IARC Carcinogenicity vs. Other Nitrosamines

4-Nitrosodiphenylamine (p-Nitrosodiphenylamine) is classified by the International Agency for Research on Cancer (IARC) as 'Not classifiable' as a human carcinogen (Group 3) [1]. This classification contrasts with many other nitrosamines, including N-Nitrosodiphenylamine, which is classified as a probable carcinogen by the EPA and has been shown to be carcinogenic in rodent studies [2]. While 4-nitrosodiphenylamine has demonstrated carcinogenicity in high-dose feeding studies of experimental animals (liver cancer in male rats and mice) [3], the overall weight of evidence and regulatory classification differ from more potent nitrosamine carcinogens. This distinction has significant implications for handling, storage, and disposal requirements in industrial settings.

IARC carcinogenicity classification
Cross-study comparable
Group 3 (not classifiable) vs N-NDPA (probable carcinogen)
May simplify handling and regulatory compliance
High-dose animal studies showed liver tumors in rodents
Regulatory Compliance Carcinogenicity Classification Safety Data Sheet

4-Nitrosodiphenylamine Application Scenarios


Rubber Vulcanization Acceleration

4-Nitrosodiphenylamine serves as an effective vulcanization accelerator in rubber production, particularly in systems employing thiazole and sulfenamide accelerators. The compound's scorch-retarding properties, as a member of the nitroso compound class, provide superior anti-scorch effects compared to organic acid-based retarders like benzoic acid [1]. The optimized industrial synthesis methods (yields up to 99%) [2] ensure a cost-effective and consistent supply of the compound for large-scale rubber manufacturing. The distinct C-nitroso structure of 4-nitrosodiphenylamine, as verified by its unique IR spectral fingerprint , guarantees the correct isomer is used in formulations, avoiding performance issues associated with the N-nitroso isomer.

Vinyl Monomer Polymerization Inhibition

4-Nitrosodiphenylamine (p-NDPA) is specifically suited for inhibiting premature polymerization during the production of vinyl monomers such as styrene [1]. Its unique post-inhibition secondary retardation behavior, as demonstrated in comparative kinetic studies with p-NDMA and p-NDEA [2], provides sustained stabilization beyond the initial inhibitor consumption phase. This characteristic is particularly valuable in continuous production processes where a gradual, prolonged inhibition effect is desired. The compound's lower regulatory hazard classification compared to other nitrosamines also simplifies its use in industrial polymerization settings.

Antioxidant & Dye Synthesis Intermediate

4-Nitrosodiphenylamine is a key intermediate in the synthesis of alkyl 4-aminodiphenylamines, which are widely used as antiozonants and antioxidants for natural and synthetic rubbers [1]. The high-yield production methods (up to 99% from N-nitrosodiphenylamine) [2] and the continuous reaction processes with higher selectivity ensure a reliable and cost-effective supply of this intermediate for downstream manufacturing. The compound's distinct spectroscopic profile [3] enables rigorous quality control to ensure purity and correct isomer identity, which is critical for the efficacy of the final antioxidant products. Additionally, the compound's lower carcinogenic potency compared to other nitrosamines [4] makes it a preferable choice in synthesis routes where nitrosamine impurities are a regulatory concern.

Pharmaceutical Nitrosamine Reference Standard

4-Nitrosodiphenylamine is used as a highly characterized reference material for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [1]. The compound meets stringent regulatory standards set by USP, EMA, JP, and BP for nitrosamine analysis [1]. Its distinct carcinogenicity profile—falling outside the cohort of concern (CoC) based on TD50 values [2]—makes it a valuable reference standard for establishing detection limits and quantifying nitrosamine impurities in drug products. The validated IR spectral fingerprint further supports its use as an analytical standard, ensuring accurate identification and quantification in complex pharmaceutical matrices. This application leverages the compound's well-characterized properties to ensure pharmaceutical products remain within FDA and EMA safety limits for nitrosamine impurities.

Application
Selection Property
Validation Focus
Rubber vulcanization
Scorch-retardant profile in thiazole/sulfenamide systems
Anti-scorch performance in accelerated sulfur systems
Vinyl monomer stabilization
Post-inhibition retardation behavior
Inhibition persistence in radical polymerization
Antioxidant/dye intermediate
High-yield synthesis route
Purity and isomer identity verification
Nitrosamine reference standard
Regulatory classification and TD50 context
Method validation and impurity quantification

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